Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate
Overview
Description
Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate: is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromene core with an amino group at the 6th position, a keto group at the 4th position, and an ethyl ester group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Three-Component Reaction: One common method involves a three-component reaction using salicylaldehyde, malononitrile, and ethyl acetoacetate in the presence of a catalyst such as piperidine.
Cyclization Reaction: Another method involves the cyclization of 2-hydroxybenzaldehyde derivatives with ethyl cyanoacetate in the presence of ammonium acetate.
Industrial Production Methods: Industrial production methods for ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of various alkyl or acyl groups at the amino position.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate is used as a building block in the synthesis of various heterocyclic compounds.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase, making it a candidate for the treatment of neurodegenerative diseases.
Medicine:
Anticancer Activity: Research has shown that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines.
Industry:
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The chromene core plays a crucial role in stabilizing the interaction through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate: This compound has a bromine atom at the 6th position, which can influence its reactivity and biological activity.
Chromone-2-carboxamido-alkylamines: These compounds are potent acetylcholinesterase inhibitors and share a similar chromene core.
Uniqueness: Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 6th position and ethyl ester group at the 2nd position make it a versatile intermediate for further functionalization and derivatization .
Properties
IUPAC Name |
ethyl 6-amino-4-oxochromene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTYSJKKDXUYRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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